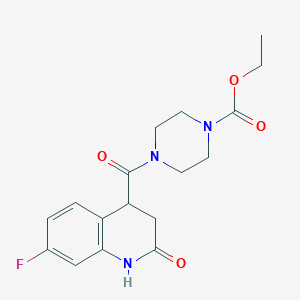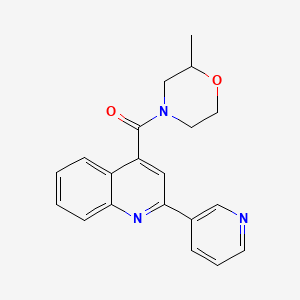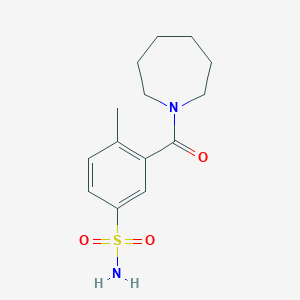![molecular formula C14H20N4O B7462475 N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)
N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide, commonly known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Mechanism of Action
MP-10 is a selective agonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. When MP-10 binds to the μ-opioid receptor, it activates a signaling cascade that leads to the inhibition of pain signals and the release of dopamine, which is associated with reward and pleasure.
Biochemical and Physiological Effects
MP-10 has been shown to have analgesic effects in animal models of pain, and it may have potential as a treatment for chronic pain. It has also been shown to have less potential for abuse than other opioids, which may make it a safer option for pain management. MP-10 has also been studied for its potential use in addiction research, as it may have less potential for abuse than other opioids.
Advantages and Limitations for Lab Experiments
One advantage of using MP-10 in lab experiments is its selective agonism of the μ-opioid receptor, which allows for more targeted research on the effects of this receptor. However, one limitation is that MP-10 is a synthetic compound, which may limit its applicability to natural systems.
Future Directions
There are several potential future directions for research on MP-10. One area of interest is the potential use of MP-10 as a treatment for chronic pain. Another area of interest is the potential use of MP-10 in addiction research, particularly in the development of safer opioid medications. Additionally, further research could be conducted on the biochemical and physiological effects of MP-10, as well as its potential limitations and drawbacks for scientific research.
Synthesis Methods
The synthesis of MP-10 involves several steps, including the condensation of 2,6-dimethylpyrazine with ethyl acetoacetate, followed by the reaction of the resulting product with methylamine and isopropyl bromide. The final step involves the reaction of the resulting product with 4-cyanopyridine to yield MP-10.
Scientific Research Applications
MP-10 has been studied for its potential use in scientific research, particularly in the field of pain management. It has been shown to have analgesic effects in animal models of pain, and it may have potential as a treatment for chronic pain. MP-10 has also been studied for its potential use in addiction research, as it may have less potential for abuse than other opioids.
properties
IUPAC Name |
N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-8(2)12-6-10(14(19)15-5)11-7-16-18(9(3)4)13(11)17-12/h6-9H,1-5H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBNJJMYTYBOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diisopropyl-N-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(furan-2-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7462403.png)
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)

![1-(1,3-benzodioxol-5-yl)-N-[(2-methoxy-5-methylphenyl)methyl]methanamine](/img/structure/B7462425.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]acetamide](/img/structure/B7462445.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7462458.png)

![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
